Isomer-Specific Binding Affinity: Z-4EGI-1 Exhibits Superior Kd for eIF4E Relative to E-Isomer
The Z-isomer of 4EGI-1 demonstrates a binding affinity for eIF4E that is markedly different from its E-isomer counterpart. In a fluorescence polarization assay, Z-4EGI-1 effectively bound to eIF4E with a Kd value of 8.74 µM . In contrast, the E-isomer of 4EGI-1 binds to eIF4E with a Kd of 25 µM as measured by surface plasmon resonance . This difference in binding affinity is critical for researchers requiring precise control over eIF4E engagement.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 8.74 µM (Z-4EGI-1) |
| Comparator Or Baseline | 25 µM (E-4EGI-1) |
| Quantified Difference | 2.86-fold lower Kd (higher affinity) for Z-isomer |
| Conditions | Fluorescence polarization (Z-isomer) vs. Surface plasmon resonance (E-isomer) |
Why This Matters
Procurement of isomerically pure material or understanding isomer composition is essential for reproducible and potent eIF4E inhibition in biochemical assays.
